molecular formula C12H12N2O3 B163061 Phenobarbital-d5 CAS No. 73738-05-3

Phenobarbital-d5

Cat. No.: B163061
CAS No.: 73738-05-3
M. Wt: 237.27 g/mol
InChI Key: DDBREPKUVSBGFI-ZBJDZAJPSA-N
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Description

Phenobarbital-d5 (ethyl-d5) is a deuterated form of phenobarbital, a barbiturate derivative. It is primarily used as an analytical reference material for the quantification of phenobarbital in various biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the substitution of five hydrogen atoms with deuterium, which enhances its stability and allows for precise analytical measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenobarbital-d5 (ethyl-d5) involves the deuteration of phenobarbital. This process typically includes the following steps:

    Deuteration of Ethyl Group: The ethyl group in phenobarbital is replaced with an ethyl-d5 group through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated ethyl iodide (CD3CD2I) in the presence of a strong base like sodium hydride (NaH).

    Cyclization: The deuterated intermediate undergoes cyclization to form the pyrimidine ring structure characteristic of barbiturates.

Industrial Production Methods: Industrial production of this compound (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of deuterated ethyl iodide are used to ensure complete deuteration.

    Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels suitable for analytical standards.

Chemical Reactions Analysis

Phenobarbital-d5 (ethyl-d5) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Deuterated ethyl iodide (CD3CD2I) in the presence of a strong base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Phenobarbital-d5 (ethyl-d5) has several scientific research applications, including:

Comparison with Similar Compounds

Phenobarbital-d5 (ethyl-d5) is unique due to its deuterated ethyl group, which provides enhanced stability and precision in analytical measurements. Similar compounds include:

    Phenobarbital: The non-deuterated form, commonly used as an anticonvulsant and sedative.

    Pentobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Secobarbital: A short-acting barbiturate used for its sedative effects.

    Amobarbital: A barbiturate used for its sedative and hypnotic properties.

This compound (ethyl-d5) stands out due to its application as an analytical reference standard, providing accurate and reliable measurements in various scientific research fields .

Properties

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482358
Record name Phenobarbital-d5 (ethyl-d5)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73738-05-3
Record name Phenobarbital, (ethyl-d5)-
Source ChemIDplus
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Record name Phenobarbital-d5 (ethyl-d5)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73738-05-3
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Record name PHENOBARBITAL, (ETHYL-D5)-
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Synthesis routes and methods I

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
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N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
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carboxylates
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Synthesis routes and methods II

Procedure details

A solution of sodium phenobarbitone (8.8 g, 35 mmoles), and sodium chloroacetate (4.5 g, 38 mmoles) in methanol (250 ml) was mixed with a solution of CaCl2 (3 g) in methanol (50 ml). After addition of 5 ml DMF the mixture was refluxed for 36 hours. After removal of the solvent, the residue was treated with water (100 ml) and acidified with conc. HCl followed by extraction with chloroform. The organic layer was evaporated to dryness and the residue treated with 10% NaHCO3 solution. Extraction with chloroform and evaporation of the organic layer yielded 3 g of unreacted phenobarbital. The bicarbonate layer was acidified with conc. HCl and extracted with chloroform. Evaporation of the dried (MgSO4) chloroform yielded 4.5 g of a gummy material which solidified slowly on standing. TLC and NMR showed this to be nearly pure monoacid with only traces of unreacted phenobarbitone and dialkylated derivative.
Name
sodium phenobarbitone
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8.8 g
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4.5 g
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3 g
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250 mL
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50 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?

A1: this compound, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since this compound possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.

Q2: How does the use of this compound improve the accuracy of barbiturate analysis in complex matrices like hair samples?

A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of this compound to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (this compound), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.

Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using this compound as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?

A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using this compound as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.

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